molecular formula C22H23ClFN3O2S B2611392 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217217-99-6

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

Cat. No.: B2611392
CAS No.: 1217217-99-6
M. Wt: 447.95
InChI Key: JYIDIBDKWXFFTE-MLBSPLJJSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a synthetic organic compound that belongs to the class of cinnamamides This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety, a morpholinoethyl group, and a cinnamamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of 6-fluorobenzo[d]thiazole: This can be achieved by reacting 2-aminothiophenol with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the morpholinoethyl group: The 6-fluorobenzo[d]thiazole is then reacted with 2-chloroethylmorpholine in the presence of a suitable base to form the N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl) intermediate.

    Formation of cinnamamide backbone: The intermediate is then reacted with cinnamoyl chloride in the presence of a base such as pyridine to form the final product, N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide.

    Hydrochloride salt formation: The final product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzo[d]thiazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cinnamamide backbone.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the fluorobenzo[d]thiazole moiety.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride can be compared with other cinnamamide derivatives and fluorobenzo[d]thiazole-containing compounds. Some similar compounds include:

    N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride: Similar structure but with a chlorine atom instead of fluorine.

    N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)cinnamamide hydrochloride: Similar structure but with a piperidinoethyl group instead of morpholinoethyl.

The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S.ClH/c23-18-7-8-19-20(16-18)29-22(24-19)26(11-10-25-12-14-28-15-13-25)21(27)9-6-17-4-2-1-3-5-17;/h1-9,16H,10-15H2;1H/b9-6+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIDIBDKWXFFTE-MLBSPLJJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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